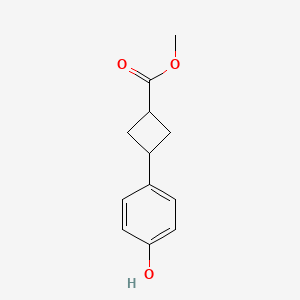

Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate

Description

Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate is a cyclobutane-based ester featuring a 4-hydroxyphenyl substituent at the 3-position and a methyl ester group at the 1-position of the cyclobutane ring. The hydroxyl and ester functional groups make it amenable to further derivatization, such as etherification or hydrolysis, which could enhance its applicability in drug discovery or materials science.

Properties

IUPAC Name |

methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-12(14)10-6-9(7-10)8-2-4-11(13)5-3-8/h2-5,9-10,13H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUHVOZHPLPUPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 4-hydroxyphenylacetic acid derivatives with suitable cyclobutane precursors in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained at around 60-80°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial production methods also emphasize the importance of safety and environmental considerations, such as the use of green solvents and waste minimization techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

Reduction: Formation of cyclobutanol derivatives.

Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry

Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. The compound's reactivity is influenced by the hydroxyphenyl group, which can participate in hydrogen bonding and other interactions .

Biology

Research into the biological activity of this compound has indicated potential anti-inflammatory and antioxidant properties. Studies have shown that derivatives of this compound can act as agonists for GPR-40 receptors, which are implicated in metabolic regulation and insulin secretion .

Medicine

The therapeutic potential of this compound includes applications in treating various diseases such as cancer and neurodegenerative disorders. Its ability to modulate enzyme activity through interaction with specific molecular targets suggests that it could play a role in drug development .

Industry

In industrial applications, this compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing new materials with desirable characteristics such as stress responsiveness in polymers .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The cyclobutane ring structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Cyclobutane Cores

The compound shares structural similarities with other cyclobutane derivatives, differing primarily in substituents and stereochemistry:

Key Observations :

- Fragmentation patterns in mass spectrometry differ significantly between stereoisomers (e.g., 6b vs. 6c ), highlighting the influence of stereochemistry on stability .

Cyclobutane vs. Cyclopentane Derivatives

Ring size impacts steric strain and reactivity. For example:

Key Observations :

- Cyclobutane derivatives exhibit higher ring strain, which may enhance reactivity in ring-opening reactions or photochemical processes.

Functional Group Variations

Substituents like halogens or carbamates introduce distinct properties:

Key Observations :

- Carbamates (e.g., Methyl (3-hydroxyphenyl)-carbamate) exhibit different toxicity profiles compared to esters, requiring stringent safety protocols (e.g., skin/eye irritation risks) .

- Brominated analogs (e.g., 1-(4-bromo-3-methylphenyl)cyclobutane-1-carboxylic acid) are valuable in Suzuki-Miyaura coupling reactions due to the bromine leaving group .

Biological Activity

Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate is a compound of significant interest in biological and medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound consists of a cyclobutane ring substituted with a 4-hydroxyphenyl group and a carboxylate ester. The unique structure allows for various interactions with biological targets, which can modulate enzyme activities and receptor functions.

The biological activity of this compound is largely attributed to the following mechanisms:

- Enzyme Interaction : The hydroxyphenyl group can form hydrogen bonds with enzymes, potentially enhancing or inhibiting their activity. This interaction is crucial in pathways such as fatty acid metabolism and inflammation modulation .

- Receptor Modulation : It has been studied as an agonist for GPR-40, a receptor involved in glucose metabolism and insulin secretion, indicating potential applications in diabetes treatment .

- Antioxidant Properties : The compound exhibits antioxidant activity, which is beneficial in reducing oxidative stress-related damage in cells.

Antioxidant Activity

Research indicates that this compound demonstrates significant antioxidant properties. A study measured its ability to scavenge free radicals, showing efficacy comparable to well-known antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative damage in various diseases.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce inflammatory markers in cell cultures. It inhibits the expression of pro-inflammatory cytokines, suggesting its potential role as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the hydroxy group and the cyclobutane structure in modulating biological activity. Variations in the substituents on the cyclobutane ring can lead to different potencies and selectivities for target enzymes or receptors. For instance:

| Compound Variation | Biological Activity | Remarks |

|---|---|---|

| Hydroxyl substitution | Increased antioxidant activity | Enhances radical scavenging ability |

| Cyclobutane modifications | Varying receptor affinity | Alters binding characteristics |

Case Studies

- GPR-40 Agonist Study : A study synthesized both cis- and trans-isomers of 3-(4-hydroxyphenyl)cyclobutanecarboxylic acid derivatives. These compounds were evaluated for their potency as GPR-40 agonists, demonstrating micromolar activity, which supports their potential use in metabolic disorders like diabetes .

- Cancer Research : Investigations into the compound's effects on cancer cell lines have shown that it can induce apoptosis in certain types of cancer cells, suggesting a role in cancer therapy development .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects by mitigating oxidative stress in neuronal cells, offering insights into potential treatments for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.